Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Description
Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a bicyclic compound featuring a fused octahydroquinoline core with a tert-butyl carbamate protecting group at the 1-position and a formyl substituent at the 4a-position. Its stereochemistry (4aR,8aR) is critical for its reactivity and applications in enantioselective synthesis. The formyl group enhances its utility as an intermediate in further functionalization, such as nucleophilic additions or reductions, while the tert-butyl ester provides steric protection and stability under basic conditions .
Properties
IUPAC Name |
tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h11-12H,4-10H2,1-3H3/t12-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXKSSQIRQTRR-DOMZBBRYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@H]1CCCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a formylating agent, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl (4aR,8aR)-4a-carboxy-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate.
Reduction: Tert-butyl (4aR,8aR)-4a-hydroxymethyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : (4aR,8aS)-Benzyl 8a-allyloctahydroquinoline-1(2H)-carboxylate (cis-20)
- Structure : Benzyl ester (instead of tert-butyl) and allyl substituent (instead of formyl).
- Synthesis : Synthesized via dynamic kinetic epimerization (93% enantiomeric excess) with distinct HPLC retention times (tR = 6.2 min for major enantiomer) .
- Key Differences: Reactivity: The allyl group enables olefin-based reactions (e.g., cross-metathesis), while the benzyl ester is removable via hydrogenolysis. Polarity: Lower polarity compared to the formyl-containing target compound, as seen in HPLC elution profiles .
Compound B : (4aR,8aR)-tert-butyl octahydroquinoxaline-1(2H)-carboxylate
- Structure: Quinoxaline core (two adjacent nitrogen atoms) vs. quinoline (one nitrogen).
- Physicochemical Properties : Molecular formula C13H24N2O2, molar mass 240.34 g/mol .
- Functionalization: Lacks the formyl group, limiting its utility in aldehyde-specific reactions.
Compound C : tert-butyl(4aR,12aR)-10-(methylthio)-6-oxo-1,2,3,4,4a,12a-hexahydropyrimido[5’,4’:4,5]pyrrolo[1,2-a]quinoxaline-5(6H)-carboxylate (203)
- Structure: Complex pyrimido-pyrrolo-quinoxaline fused system with a methylthio group.
- Synthesis : Derived from multi-step reactions involving Pd-catalyzed couplings and triflation .
- Key Differences: Applications: Designed for pharmaceutical relevance (e.g., kinase inhibition), whereas the target compound is more likely a synthetic intermediate. Steric Effects: Bulkier fused rings reduce conformational flexibility compared to the simpler octahydroquinoline scaffold.
Physicochemical and Analytical Data
Biological Activity
Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C14H23NO3
Molecular Weight : 253.34 g/mol
CAS Number : 1784226-96-5
The compound features a unique octahydroquinoline structure with a tert-butyl ester group that enhances its lipophilicity and solubility in organic solvents. This structural configuration allows for various chemical modifications and applications in drug development.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties , showing effectiveness against various bacterial strains. A study assessing the antimicrobial efficacy revealed significant inhibitory effects on Gram-positive bacteria.
Anticancer Properties
Research is ongoing to explore its potential as an anticancer agent . Initial findings indicate that it may interact with proteins involved in critical cell signaling pathways associated with cancer progression. In vitro studies have shown that the compound can inhibit key signaling pathways leading to reduced viability of cancer cells.
The exact molecular targets remain under investigation; however, it is believed that the compound may modulate the activity of specific enzymes or receptors involved in metabolic processes. This modulation could potentially disrupt cancer cell proliferation and enhance antimicrobial effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 6-amino-decahydroquinoline-1-carboxylate | 1781760-96-5 | Contains an amino group instead of a keto group | Potentially antimicrobial |
| Decahydroquinoline | 1193-55-9 | Basic structure without substituents | Antimicrobial and analgesic properties |
| Quinolinic acid | 1003-99-8 | Contains a carboxylic acid functional group | Neuroactive properties |
This table illustrates how structural variations can influence biological activity and emphasizes the potential applications of this compound in medicinal chemistry.
Study on Antimicrobial Properties
A notable study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Significant inhibition against Gram-positive bacteria.
- Moderate effectiveness against certain Gram-negative strains.
Investigation into Anticancer Mechanisms
In vitro studies focused on the interaction of this compound with specific cellular pathways involved in cancer cell proliferation. Key findings include:
- Inhibition of signaling pathways critical for cancer cell survival.
- Reduced viability of cancer cells at concentrations as low as 3 μM over 48 hours.
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
